molecular formula C18H18N4O4S B2745213 2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide CAS No. 899748-54-0

2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2745213
CAS No.: 899748-54-0
M. Wt: 386.43
InChI Key: IEOSJXFVUKRBBR-UHFFFAOYSA-N
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Description

2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and antifungal properties . The structural complexity of this compound makes it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves the inhibition of specific enzymes and molecular pathways. For example, it has been found to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . Additionally, its structural similarity to pteridines allows it to competitively inhibit dihydrofolate reductase, leading to antibacterial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,7-dioxopyrido[2,3-d]pyrimidin-6-yl)acetanilides
  • 2-(2,4,7-trioxopyrido[2,3-d]pyrimidin-6-yl)acetanilides
  • Pyrido[2,3-d]pyrimidin-5-one derivatives

Uniqueness

What sets 2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer a distinct set of biological activities. Its ability to inhibit multiple molecular targets makes it a versatile compound in scientific research .

Properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-21-16-15(17(24)22(2)18(21)25)13(7-8-19-16)27-10-14(23)20-11-5-4-6-12(9-11)26-3/h4-9H,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOSJXFVUKRBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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